molecular formula C9H12BrNO B8614471 5-Bromo-1-isopropyl-3-methylpyridin-2(1H)-one

5-Bromo-1-isopropyl-3-methylpyridin-2(1H)-one

Cat. No.: B8614471
M. Wt: 230.10 g/mol
InChI Key: BMEOYIUNKWNCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-isopropyl-3-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

5-bromo-3-methyl-1-propan-2-ylpyridin-2-one

InChI

InChI=1S/C9H12BrNO/c1-6(2)11-5-8(10)4-7(3)9(11)12/h4-6H,1-3H3

InChI Key

BMEOYIUNKWNCIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN(C1=O)C(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Examples 508-511 as described in Table 22 were prepared in three steps. Using conditions similar to those described in WO2005/40151 (Preparation 6), 5-bromo-3-methylpyridin-2-ol was N-alkylated with isopropyl bromide to give 5-bromo-3-methyl-1-propan-2-ylpyridin-2-one which was then reacted with 4,4,5,5-tetramethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane using conditions similar to those described in Example 248, step 2 to give the pinacol ester, 3-methyl-1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one. This pinacol ester was then substituted for the pinacol ester of the example shown under Synthetic Method in Table 22 and reacted in the same way as the example to obtain the title compounds.
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